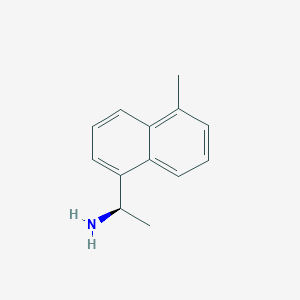

(R)-1-(5-Methylnaphthalen-1-YL)ethan-1-amine

Vue d'ensemble

Description

(R)-1-(5-Methylnaphthalen-1-YL)ethan-1-amine, also known as R-MNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Ninhydrin Reaction and Amino Acid Analysis

The ninhydrin reaction, widely known for its application in the analysis of amino acids, peptides, and proteins, demonstrates the versatility of reactions involving primary amino groups, such as those in "(R)-1-(5-Methylnaphthalen-1-YL)ethan-1-amine." This reaction forms the basis for detecting, isolating, and analyzing compounds of interest across various disciplines, highlighting its significance in agricultural, biochemical, clinical, and nutritional sciences (Friedman, 2004).

Aziridinium Intermediates in Organic Synthesis

The rearrangement of beta-amino alcohols through aziridinium intermediates underscores the chemical versatility of nitrogen-containing compounds similar to "(R)-1-(5-Methylnaphthalen-1-YL)ethan-1-amine." Such rearrangements facilitate the synthesis of a diverse array of amines, illustrating the compound's potential in developing novel pharmaceuticals and chemicals (Métro et al., 2010).

Hydroaminomethylation of Oleochemicals

Hydroaminomethylation represents a key method for functionalizing oleochemicals, showcasing the industrial applicability of amines in creating bio-based products. This process, catalyzed by rhodium complexes, involves the attachment of amines onto alkyl chains, offering a sustainable pathway to synthesize functional materials and polymers from vegetable oils (Vanbésien et al., 2018).

Amine-initiated Polymerization

The use of amines as initiators in the ring-opening polymerization of cyclic esters opens up new avenues for synthesizing aliphatic polyesters. This application demonstrates the potential of compounds like "(R)-1-(5-Methylnaphthalen-1-YL)ethan-1-amine" in polymer chemistry, where they can serve as building blocks for creating biodegradable plastics and other polymeric materials (Duda et al., 2005).

Biogenic Amine Degradation

Understanding the degradation pathways of biogenic amines in bacteria such as Pseudomonas species is crucial for biotechnological applications, including the detoxification of food and environmental samples. These studies provide insights into microbial metabolism and the potential for using genetically modified microbes to degrade harmful substances in the environment (Luengo & Olivera, 2020).

Propriétés

IUPAC Name |

(1R)-1-(5-methylnaphthalen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-9-5-3-8-13-11(9)6-4-7-12(13)10(2)14/h3-8,10H,14H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCFOOKDAJHRQC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CC=C(C2=CC=C1)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(5-Methylnaphthalen-1-YL)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

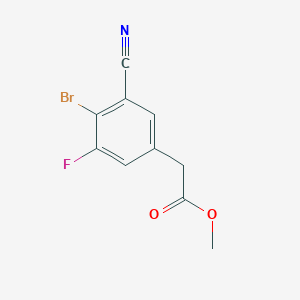

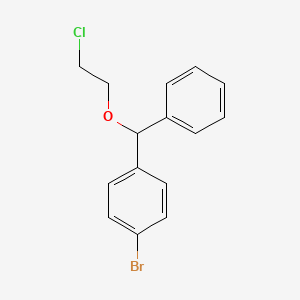

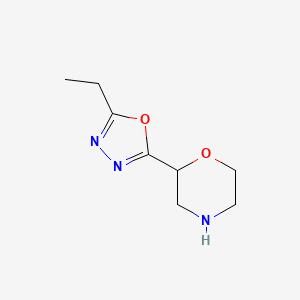

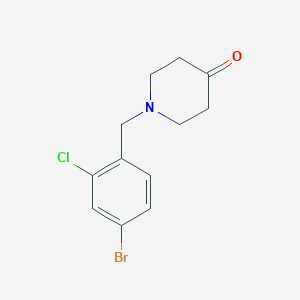

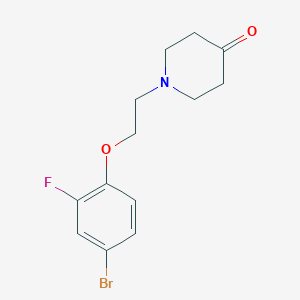

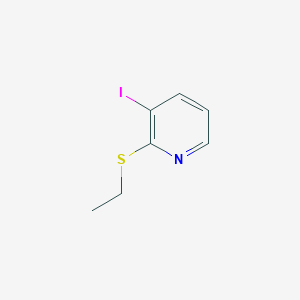

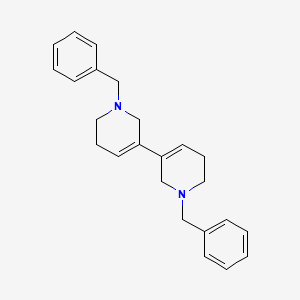

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-(4-Bromo-2-chlorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1449353.png)

![1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1449360.png)

![Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid](/img/structure/B1449362.png)

![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate](/img/structure/B1449364.png)

![1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1449368.png)